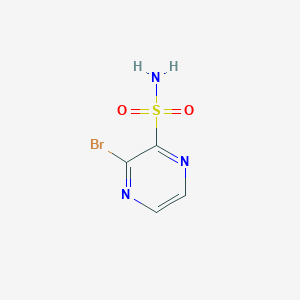![molecular formula C16H17ClN2O3S2 B2496280 N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide CAS No. 2034554-15-7](/img/structure/B2496280.png)
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide is an organic compound with a unique structure and versatile chemical properties. It consists of a chlorinated thienopyridine ring attached to a sulfonyl group and further linked to a methylphenylacetamide group. This compound is studied for its diverse applications in pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with a sulfonyl chloride derivative, followed by an acylation reaction with 3-methylphenylamine. The reaction requires the use of a strong base such as sodium hydride or potassium tert-butoxide and is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution and acylation steps.
Industrial Production Methods: For large-scale production, this compound can be synthesized through a similar synthetic route but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and in-line purification techniques helps streamline the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion of the sulfonyl group to a thioether.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride for reduction reactions.
Substitution Conditions: : Strong nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed:
Oxidation of the thienopyridine ring or sulfonyl group.
Reduction to form corresponding thioethers.
Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide has significant research applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored as a candidate for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: : Utilized in the development of novel agrochemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group and thienopyridine ring are crucial for binding to the active site of the target, influencing the activity of the protein and altering cellular pathways. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting biological processes.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as:
N-(4-((2-chlorothieno[3,2-b]pyridine-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-4-methylphenyl)acetamide
This compound stands out due to its unique combination of functional groups and its distinct chemical properties. Its structural arrangement allows for specific interactions with biological targets, enhancing its potential for various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can harness its potential for innovation in multiple scientific domains. So, what aspect of this compound intrigues you the most?
Properties
IUPAC Name |
N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-10-7-13(18-11(2)20)3-4-15(10)24(21,22)19-6-5-14-12(9-19)8-16(17)23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNBXXFDHHZUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)


![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)


![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2496219.png)
